4-(2-(Methylsulfinyl)phenyl)piperidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-(2-methylsulfinylphenyl)piperidine |
InChI |
InChI=1S/C12H17NOS/c1-15(14)12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
GETHXZBPJVUSBH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2CCNCC2 |
Origin of Product |
United States |
Contextualization Within Piperidine Derivative Research
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in drug discovery. wikipedia.org Its derivatives are integral to more than twenty classes of pharmaceuticals and are found in a vast number of natural alkaloids and synthetic drugs. wikipedia.org The prevalence of the piperidine moiety stems from its ability to serve as a versatile framework that can be readily functionalized in three dimensions, allowing for precise orientation of substituents to interact with biological targets.
Piperidine derivatives exhibit a remarkably broad spectrum of pharmacological activities. nih.gov This versatility has made them a cornerstone in the development of drugs targeting the central nervous system (CNS) and other systems. The 4-phenylpiperidine (B165713) substructure, in particular, is a well-established pharmacophore for CNS-active agents, including potent analgesics. tandfonline.com The strategic modification of the piperidine ring and its substituents allows chemists to fine-tune a compound's biological activity, metabolic stability, and pharmacokinetic profile.
| Pharmacological Activity Class | Examples of Therapeutic Areas | Reference |
|---|---|---|
| Analgesic | Pain Management (Opioid and Non-Opioid) | wikipedia.orgtandfonline.comnih.gov |
| Antipsychotic | Treatment of Schizophrenia and other Psychotic Disorders | wikipedia.org |
| Antidepressant | Mood Disorders (e.g., SSRIs) | wikipedia.org |
| Antihistamine | Allergy Treatment | |
| Antimicrobial | Bacterial and Fungal Infections | nih.gov |
Historical Perspective of Sulfur Containing Phenylpiperidines in Drug Discovery
The history of phenylpiperidine derivatives in medicine is closely linked to the search for potent analgesics. The synthesis of pethidine in the late 1930s marked the discovery of the first fully synthetic opioid and established the 4-phenylpiperidine (B165713) core as a critical pharmacophore for morphine-like activity. wikipedia.org This led to the development of an extensive class of potent opioid analgesics, including fentanyl and its analogues, which remain vital in clinical practice. nih.gov
The incorporation of sulfur-containing functional groups into drug candidates is a long-standing strategy in medicinal chemistry, dating back to the discovery of the sulfonamide antibiotics in the 1930s. nih.gov Sulfur's ability to exist in various oxidation states (e.g., thioether, sulfoxide (B87167), sulfone) and its capacity to form hydrogen bonds and other non-covalent interactions have made it a valuable element for modulating a molecule's properties. nih.gov
While a detailed historical timeline specifically for sulfur-containing phenylpiperidines is not distinctly chronicled, their emergence can be seen as a logical convergence of these two major streams of drug discovery. Researchers have explored the introduction of sulfur-based groups onto the phenylpiperidine scaffold to modify receptor binding affinity, alter metabolic pathways, and fine-tune physicochemical properties like solubility and lipophilicity. nih.govmdpi.com The exploration of such derivatives is part of an ongoing effort to develop novel therapeutics with improved efficacy and differentiated pharmacological profiles.
Significance of the Methylsulfinyl Moiety in Bioactive Molecules
Overview of Synthetic Strategies for Substituted 4-Phenylpiperidines
The 4-phenylpiperidine (B165713) framework is a common motif in a variety of biologically active compounds. painphysicianjournal.comnih.gov Its synthesis has been approached through several established routes. One prevalent strategy involves the modification of pre-formed piperidine (B6355638) rings. For instance, the synthesis can commence from a piperidone precursor, where the phenyl group is introduced via a Grignard reaction or a palladium-catalyzed cross-coupling reaction. reddit.comnih.gov Another major pathway involves the construction of the piperidine ring itself through cyclization reactions. This can be achieved by methods such as the Dieckmann condensation of aminodicarboxylate esters. Additionally, the hydrogenation of substituted pyridine (B92270) precursors offers a direct route to the saturated piperidine ring system. acs.org The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Precursor Synthesis and Functional Group Transformations
The synthesis of this compound necessitates the strategic introduction of both the phenyl and the methylsulfinyl groups onto the piperidine core. A logical approach involves the initial synthesis of the corresponding sulfide (B99878), 4-(2-(methylthio)phenyl)piperidine, followed by a selective oxidation.
Introduction of Phenyl and Sulfinyl Moieties
A plausible synthetic route to the sulfide precursor, analogous to the synthesis of similar structures, could begin with a 2-(methylthio)substituted phenyl precursor. For instance, a multi-step synthesis could be envisioned starting from 2-(methylthio)benzaldehyde (B1584264). This could undergo a series of reactions to build the piperidine ring, a strategy that has been patented for the synthesis of a closely related tolyl derivative.
Alternatively, the 2-(methylthio)phenyl group could be introduced to a pre-existing piperidine derivative. This can be achieved through a Grignard reaction, where the Grignard reagent is prepared from a suitable halo-substituted 2-(methylthio)benzene and reacted with a 4-piperidone (B1582916) derivative. Another powerful method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which would involve the coupling of a 2-(methylthio)phenylboronic acid with a suitable piperidine-based electrophile, such as a 4-halopiperidine or a triflate derivative. jsynthchem.com
Functionalization of the Piperidine Ring System
The piperidine ring itself offers several positions for functionalization, which can be crucial for modulating the properties of the final compound. The nitrogen atom of the piperidine ring is a key site for modification. It can be readily alkylated or acylated to introduce a variety of substituents. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often employed on the piperidine nitrogen during synthesis to prevent unwanted side reactions and can be removed in a later step. The carbon atoms of the piperidine ring can also be functionalized, although this is often more challenging and requires specific synthetic strategies to achieve regioselectivity.
Stereoselective Synthesis Approaches for Enantiomerically Pure Analogues
The sulfoxide group in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of sulfoxides are of significant interest.
One major approach is the asymmetric oxidation of the precursor sulfide, 4-(2-(methylthio)phenyl)piperidine. This can be achieved using chiral oxidizing agents or, more commonly, through catalytic methods employing a chiral catalyst. Transition metal complexes, often in combination with a chiral ligand, are widely used for this purpose. For example, titanium and vanadium complexes with chiral ligands have been shown to be effective in catalyzing the enantioselective oxidation of sulfides.
Another strategy involves the use of chiral sulfinylating agents to introduce the sulfoxide group in a stereocontrolled manner. This often involves the use of chiral sulfinyl esters or other activated sulfinyl derivatives that can react with a suitable nucleophile.
Oxidation Methods for Sulfide to Sulfinyl Conversion
The conversion of the sulfide precursor, 4-(2-(methylthio)phenyl)piperidine, to the target sulfoxide is a critical step. A variety of oxidizing agents can be employed for this transformation. The key challenge is to achieve selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone.
Commonly used reagents for this purpose include hydrogen peroxide, often in the presence of a catalyst. nih.govorganic-chemistry.org Other oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate (B1199274) are also effective. The choice of oxidant and reaction conditions (e.g., temperature, solvent) is crucial for controlling the selectivity of the reaction. For instance, controlling the stoichiometry of the oxidant is a common method to favor the formation of the sulfoxide over the sulfone. nih.gov
Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide Conversion
| Oxidizing Agent | Typical Conditions | Selectivity |
| Hydrogen Peroxide (H₂O₂) | Catalytic (e.g., with metal complexes) or uncatalyzed | Good to excellent, tunable by catalyst and conditions |
| m-CPBA | Stoichiometric, low temperature | Generally good, but over-oxidation can occur |
| Sodium Periodate (NaIO₄) | Stoichiometric, often in aqueous/organic solvent mixtures | High for sulfoxide formation |
| Oxone® (KHSO₅·KHSO₄·K₂SO₄) | Stoichiometric, in various solvents | Effective, can be selective under controlled conditions |
Palladium-Catalyzed Cross-Coupling Reactions in Piperidine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and are highly applicable to the construction of 4-phenylpiperidine derivatives. nih.gov The Suzuki-Miyaura coupling, in particular, is a versatile method for forming the carbon-carbon bond between the phenyl and piperidine rings.
This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 4-(2-(methylthio)phenyl)piperidine, this could involve:
Route A: Coupling of a 2-(methylthio)phenylboronic acid with a 4-halo- or 4-triflyloxy-piperidine derivative.
Route B: Coupling of a piperidine-4-boronic acid derivative with a 2-(methylthio)aryl halide.
The choice between these routes would depend on the availability and stability of the respective starting materials. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. A wide variety of phosphine-based ligands have been developed to facilitate these couplings with high efficiency and functional group tolerance.
Table 2: Key Components in a Suzuki-Miyaura Coupling for 4-Arylpiperidine Synthesis
| Component | Examples | Role in the Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) |
| Ligand | Triphenylphosphine (PPh₃), dppf, SPhos, XPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity |
| Organoboron Reagent | Arylboronic acids, arylboronic esters (e.g., pinacol (B44631) esters) | Provides the aryl group for the coupling |
| Organic Halide/Triflate | Aryl or heterocyclic bromides, iodides, or triflates | Acts as the electrophilic coupling partner |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Activates the organoboron reagent for transmetalation |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | Solubilizes reactants and influences reaction rate and outcome |
Multicomponent Reactions for Piperidine Scaffold Assembly
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, represent a highly efficient and atom-economical strategy for the assembly of complex molecular scaffolds like piperidine. mdpi.com These reactions are advantageous as they can rapidly generate molecular diversity from simple precursors, minimizing the need for intermediate purification steps. nih.gov The synthesis of the piperidine ring, the central structural unit of this compound, can be effectively achieved through various MCRs.
A common approach involves the condensation of an aldehyde, an amine, and a compound containing an active methylene (B1212753) group, such as a 1,3-dicarbonyl compound. bas.bg This strategy allows for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single pot. To construct a precursor for the target molecule, one might envision using 2-(methylthio)benzaldehyde as the aldehyde component, along with ammonia (B1221849) or a protected amine and a suitable four-carbon fragment.
The efficiency and outcome of these MCRs are often dependent on the catalyst employed. A wide array of catalysts has been developed to facilitate piperidine synthesis, ranging from traditional acid catalysts to more advanced systems. These include nanocrystalline solid acids, ionic liquids, and biocatalysts, which offer benefits such as improved yields, milder reaction conditions, and catalyst reusability. bas.bgresearchgate.net For instance, the use of an immobilized lipase (B570770), Candida antarctica lipase B (CALB), has been reported for the biocatalytic synthesis of piperidine derivatives, highlighting a move towards greener synthetic methodologies. rsc.orgrsc.org
The table below summarizes representative MCRs that are applicable to the synthesis of highly substituted piperidine scaffolds.
| Reaction Type | Typical Reactants | Common Catalysts | General Product |
| Hantzsch-type Reaction | Aromatic Aldehyde, Amine/Ammonia, 1,3-Dicarbonyl Compound | Iodine, L-proline, ZrOCl₂·8H₂O, Nano-sulfated zirconia bas.bgresearchgate.net | Highly substituted dihydropyridines (precursors to piperidines) |
| Domino Imino-Aldol-Aza-Michael | Benzaldehyde, Aniline, Acetoacetate Ester | Candida antarctica lipase B (CALB) rsc.orgrsc.org | Polyfunctionalized piperidines |
| Pseudo Five-Component Reaction | Aromatic Aldehyde (2 equiv.), Aniline (2 equiv.), Alkyl Acetoacetate (1 equiv.) | Dual-functional ionic liquids researchgate.net | Tetrahydro-pyridine derivatives |
While MCRs provide a powerful platform for building the piperidine core, the direct synthesis of this compound via an MCR would be contingent on the availability and reactivity of 2-(methylsulfinyl)benzaldehyde (B3054902) or a suitable precursor under the reaction conditions. The sulfinyl group's sensitivity to certain reagents could present a challenge in a one-pot reaction. A more common strategy involves synthesizing the more stable thioether analogue, 4-(2-(methylthio)phenyl)piperidine, which is then oxidized in a subsequent step.
Challenges and Innovations in Synthetic Pathways to this compound
The synthesis of this compound is characterized by a set of specific challenges, primarily related to the formation of the key C-C bond between the two rings and the selective introduction of the methylsulfinyl group. However, continuous innovation in synthetic methodology offers promising solutions to these hurdles.
Challenges in the Synthetic Pathway:
Formation of the 4-Aryl Linkage : Constructing the C(sp³)–C(sp²) bond between the piperidine ring's C4 position and the phenyl ring is a primary challenge. While traditional cross-coupling reactions are often employed, the steric hindrance imposed by the ortho-substituent on the phenyl ring can significantly lower reaction efficiency. Studies on related ortho-substituted arylpiperidines note that this substitution pattern forces a perpendicular orientation between the aryl and heterocyclic rings, which can impact synthetic accessibility. scispace.com
Regiocontrol of Phenyl Substitution : Achieving selective ortho-functionalization of the phenyl ring is a classic synthetic challenge. Directing the methylthio group, the precursor to the methylsulfinyl group, specifically to the ortho position requires multi-step synthetic sequences, often starting from pre-functionalized benzene (B151609) derivatives like 2-bromothioanisole.
The following table details common methods for the selective oxidation of sulfides to sulfoxides and their associated challenges.
| Oxidizing Agent | Typical Conditions | Advantages | Potential Challenges |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp. mdpi.com | "Green" reagent, readily available, metal-free options exist. | Risk of over-oxidation to sulfone; reaction rate can be slow. mdpi.com |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Methanol nuph.edu.ua | Effective for sulfone synthesis; can be controlled for sulfoxide. | Can lead to over-oxidation if not carefully controlled. nuph.edu.ua |
| NaNO₂ / Br₂ / O₂ | Acetonitrile (B52724), H₂O, room temp. semanticscholar.org | Transition-metal-free, uses O₂ as terminal oxidant, mild conditions. | Requires careful handling of bromine. semanticscholar.org |
| Mn₂ZnO₄ Nanoparticles / H₂O₂ | THF, room temp. jsynthchem.com | High selectivity, mild conditions, catalyst can be recycled. | Requires synthesis of the nanocatalyst. jsynthchem.com |
Innovations in Synthetic Pathways:
Overcoming the challenges in synthesizing complex molecules like this compound is a driving force for innovation in organic chemistry.
Advanced Cross-Coupling Methods : The development of new catalytic systems has revolutionized C-C bond formation. numberanalytics.com The union of nickel catalysis and photoredox catalysis, for example, enables the cross-coupling of C(sp³)-hybridized centers, such as those from alkylsilicates or carboxylic acids, with aryl halides. nih.gov These methods often operate under milder conditions and show greater tolerance for a variety of functional groups, providing a powerful tool for forging the challenging 4-arylpiperidine linkage.
Modular C-H Functionalization : A paradigm shift in synthesis is the move towards direct C-H functionalization, which avoids the need for pre-functionalized starting materials. pitt.edu Recently, a modular two-step process for creating complex piperidines was unveiled. rice.edu This method first uses biocatalytic C-H oxidation to selectively install a hydroxyl group on the piperidine ring. This hydroxyl group then serves as a handle for a subsequent nickel-catalyzed radical cross-coupling reaction to introduce the aryl fragment. rice.edu This approach dramatically simplifies the synthesis of high-value piperidines by reducing the number of steps and avoiding costly precious metal catalysts like palladium. rice.edu
Biocatalysis : As mentioned in the context of MCRs, enzymes are increasingly used to perform highly selective chemical transformations under environmentally benign conditions. For the final oxidation step, the use of oxidoreductase enzymes could offer unparalleled chemoselectivity, converting the thioether to the chiral sulfoxide without affecting other parts of the molecule and avoiding harsh chemical oxidants.
These innovative strategies, particularly those offering modularity and leveraging catalysis, pave the way for more efficient, cost-effective, and sustainable syntheses of this compound and other structurally complex pharmaceutical building blocks.
Impact of Substitutions on the Phenyl Ring
Modifications on the phenyl ring of this compound analogues have been investigated to determine the influence of various substituents on their biological activity. These studies have focused on the introduction of halogens and alkyl groups, as well as alterations in the oxidation state of the sulfur atom.
The introduction of halogen atoms to the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. While specific SAR data for halogenated derivatives of this compound are not extensively documented in publicly available literature, general principles from related 4-phenylpiperidine series can provide valuable insights. For instance, in many classes of 4-phenylpiperidine derivatives, halogen substitution on the phenyl ring has been shown to modulate receptor binding affinity and selectivity. The position and nature of the halogen are critical; for example, fluorine substitution is often used to enhance metabolic stability and can influence binding affinity.
Similarly, the addition of alkyl groups to the phenyl ring can impact the lipophilicity and conformation of the molecule. In a series of 4-(m-hydroxyphenyl)piperidine analogues, varying the 4-alkyl substituent from a methyl to a t-butyl group was found to modulate opioid receptor binding affinities and efficacies. These findings suggest that the size and steric bulk of alkyl substituents on the phenyl ring of this compound analogues would likely play a significant role in their pharmacological profile.
A study on 1,4-diphenethylpiperidine analogues as inhibitors of the vesicular monoamine transporter-2 (VMAT2) demonstrated that methoxy (B1213986) and fluoro-substitutions on either phenyl ring resulted in comparable or higher affinity compared to the unsubstituted parent compound. nih.gov This highlights the potential for enhancing biological activity through strategic substitution on the phenyl ring.
| General Modification on Phenyl Ring of 4-Phenylpiperidine Analogues | Observed Impact on Biological Activity | Potential Implication for this compound |
|---|---|---|
| Halogenation (e.g., F, Cl) | Modulates receptor affinity and selectivity; can enhance metabolic stability. | Introduction of halogens could fine-tune receptor binding and improve pharmacokinetic properties. |
| Alkyl Group Addition (e.g., Methyl, Ethyl) | Alters lipophilicity and steric profile, influencing receptor interaction and potency. | Small alkyl groups might enhance binding through favorable van der Waals interactions. |
| Methoxy Group Substitution | Can increase binding affinity at certain transporters (e.g., VMAT2). nih.gov | A methoxy substituent could potentially enhance the biological activity of the target compound. |
The oxidation state of the sulfur atom, comparing the sulfinyl (sulfoxide) to the sulfonyl (sulfone) group, is a critical determinant of the pharmacological profile of these compounds. The sulfinyl group is chiral at the sulfur atom, introducing a stereochemical element that can lead to differential activity between enantiomers. In contrast, the sulfonyl group is achiral and has different electronic and hydrogen-bonding properties.
In a series of arylalkyl/arylalkylsulfonyl piperidine-based derivatives, it was found that halogen-substituted sulfonamides displayed relatively high affinity for σ1 receptors. researchgate.net This suggests that the sulfonyl group is well-tolerated and can contribute to potent receptor binding. Furthermore, studies on atypical dopamine (B1211576) transporter (DAT) inhibitors have explored both sulfinyl and sulfonyl derivatives. While direct comparative data on the 2-substituted phenylpiperidine is limited, the choice between a sulfinyl and a sulfonyl moiety is a key strategic decision in drug design to modulate polarity, metabolic stability, and target engagement.
A study on 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)alkyl) alicyclic amines, which are structurally related to the target compound, highlights the importance of the sulfinyl group in achieving a desired pharmacological profile as atypical DAT inhibitors. nih.gov The conversion to the sulfonyl analogue would likely alter the electronic distribution and steric bulk, leading to a different pharmacological outcome.
| Sulfur Oxidation State | Key Chemical Properties | General Impact on Pharmacological Profile |
|---|---|---|
| Sulfinyl (-SO-) | Chiral center at sulfur, polar, hydrogen bond acceptor. | Can introduce stereoselectivity in receptor binding; often associated with specific CNS activities. |
| Sulfonyl (-SO2-) | Achiral, more polar, strong hydrogen bond acceptor. | Can lead to high receptor affinity (e.g., σ1 receptors); alters metabolic profile. researchgate.net |
Modifications on the Piperidine Nitrogen
N-alkylation of 4-phenylpiperidine derivatives is a well-established strategy to modulate pharmacological activity. The nature of the alkyl substituent can influence potency, selectivity, and the agonist/antagonist profile at various receptors. For example, in the series of 4-(m-hydroxyphenyl)piperidines, N-methyl, N-allyl, and N-phenethyl substituents all led to compounds with varying degrees of opioid receptor agonism and antagonism. nih.gov
Replacing the substituent on the piperidine nitrogen with more complex alicyclic or heterocyclic systems can lead to novel compounds with unique pharmacological profiles. In a study of atypical DAT inhibitors, replacement of a piperazine (B1678402) ring with a piperidine ring in a series of 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)alkyl) alicyclic amines was well-tolerated at the dopamine transporter. nih.gov More importantly, the piperidine analogues showed improved metabolic stability in rat liver microsomes compared to their piperazine counterparts. nih.gov
This suggests that for this compound, modification of the piperidine nitrogen with various alicyclic and heterocyclic moieties could be a fruitful strategy for optimizing both potency and pharmacokinetic properties. The choice of the heterocyclic ring can introduce additional binding interactions and vector the molecule towards specific receptor subtypes. For instance, the incorporation of a pyrazole-containing substituent on the piperidine nitrogen of a 4-heteroaryl-4-anilidopiperidine led to a potent opioid analgesic with a favorable safety profile. nih.gov
| Modification on Piperidine Nitrogen | General Effect on Pharmacological Properties | Example from Related Series |
|---|---|---|
| N-Alkylation (e.g., Methyl, Propyl) | Modulates receptor affinity and functional activity (agonist vs. antagonist). | N-propyl substitution in a 4-(3-(methylsulfonyl)phenyl)piperidine (B1601496) (pridopidine) is crucial for its activity as a dopaminergic stabilizer. |
| N-Acylation | Reduces basicity of the nitrogen, potentially altering receptor binding mode. | General observation in many CNS-active piperidines. |
| Incorporation of Alicyclic Rings | Can improve metabolic stability while maintaining receptor affinity. | Piperidine analogues showed improved metabolic stability over piperazine analogues in a DAT inhibitor series. nih.gov |
| Incorporation of Heterocyclic Rings | Can introduce new binding interactions and improve selectivity. | A pyrazole-ethyl substituent on the piperidine nitrogen of an opioid analgesic enhanced its properties. nih.gov |
Positional Isomerism and its Determinants in Ligand Selectivity
The position of the methylsulfinylphenyl group on the piperidine ring, as well as the position of the methylsulfinyl group on the phenyl ring, are key determinants of ligand selectivity. The parent compound is a 4-substituted piperidine, which is a common scaffold in many centrally active agents. Shifting the phenyl group to the 2- or 3-position of the piperidine ring would significantly alter the three-dimensional shape of the molecule and its presentation of key pharmacophoric features to a receptor.
Furthermore, the positional isomerism of the methylsulfinyl group on the phenyl ring (ortho, meta, or para) has a profound impact on the electronic properties and the spatial arrangement of the substituent. For example, pridopidine, which is 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, has the sulfonyl group in the meta position. This compound acts as a dopamine stabilizer. A shift of the methylsulfonyl group to the ortho or para position would likely result in a different pharmacological profile due to altered interactions with the receptor binding pocket. While direct comparative studies of the positional isomers of 4-(methylsulfinyl)phenyl)piperidine are not extensively reported, the known activity of the 3-methylsulfonyl analogue underscores the importance of the substituent's position for biological activity.
Conformational Analysis and Identification of Bioactive Conformations
The spatial arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For analogues of this compound, understanding the preferred low-energy conformations is the first step in hypothesizing the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its target.
The identification of the bioactive conformation is a more complex challenge, often addressed by comparing the conformational preferences of active versus inactive analogues. By synthesizing conformationally restricted analogues, where the flexibility of the molecule is reduced by introducing rigid structural elements, researchers can probe which spatial arrangements are conducive to biological activity. For example, introducing a double bond or a bicyclic system can lock the relative orientation of the phenyl and piperidine rings. If these rigid analogues retain or enhance activity, it provides strong evidence for the adopted conformation being the bioactive one. This strategy allows for the creation of a hypothesis about the spatial requirements of the binding pocket.
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Lead optimization is a critical phase in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. Two powerful strategies employed in this process are scaffold hopping and bioisosteric replacement.
Scaffold hopping involves the replacement of the central core of a molecule (the scaffold) with a structurally different moiety while preserving the original orientation of the key binding groups. In the context of this compound analogues, the piperidine ring could be considered the scaffold. A scaffold hopping approach might explore replacing the piperidine ring with other cyclic systems, such as a pyrrolidine, a cyclohexane, or even an acyclic linker, that can still present the 2-(methylsulfinyl)phenyl group and other essential pharmacophoric features in the correct spatial orientation. The goal of scaffold hopping is often to discover novel chemical series with improved properties, such as enhanced metabolic stability, better solubility, or a more favorable intellectual property position.
Bioisosteric replacement is a more subtle modification where one functional group is replaced by another that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. This strategy is frequently used to fine-tune the properties of a lead compound. For the this compound series, several bioisosteric replacements could be envisioned. The methylsulfinyl group, for example, is a hydrogen bond acceptor and has a specific size and polarity. It could be replaced by other groups with similar characteristics, such as a sulfonyl, an amide, or a ketone group, to investigate the impact on binding affinity and pharmacokinetic parameters. Similarly, the phenyl ring could be replaced by other aromatic or heteroaromatic rings to explore additional interactions with the target or to modulate properties like metabolism.
The following table provides hypothetical examples of bioisosteric replacements for different moieties of the this compound scaffold and the potential rationale for these changes.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Methylsulfinyl (-SOCH₃) | Sulfonyl (-SO₂CH₃) | Modulate hydrogen bonding strength and polarity. |
| Methylsulfinyl (-SOCH₃) | Acetyl (-COCH₃) | Explore different hydrogen bond acceptor geometry. |
| Phenyl Ring | Pyridyl Ring | Introduce a hydrogen bond acceptor, potentially alter solubility and metabolism. |
| Phenyl Ring | Thienyl Ring | Modify aromatic character and explore different steric interactions. |
| Piperidine Ring (Scaffold Hop) | Pyrrolidine Ring | Alter ring size and conformational flexibility. |
| Piperidine Ring (Scaffold Hop) | Cyclohexane Ring | Remove the basic nitrogen to assess its importance for binding. |
Elucidation of Key Pharmacophoric Elements for Target Interaction
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the key pharmacophoric elements of this compound analogues is the culmination of SAR studies and provides a roadmap for the design of new, potentially more potent, compounds.
Based on the structure of this compound, several key pharmacophoric features can be hypothesized:
Aromatic/Hydrophobic Feature: The phenyl ring likely engages in hydrophobic or aromatic stacking interactions within the binding pocket of the target protein. The substitution pattern on this ring would be critical in defining the shape and electronic properties required for optimal interaction.
Hydrogen Bond Acceptor: The oxygen atom of the methylsulfinyl group is a potential hydrogen bond acceptor. The strength and directionality of this interaction would be a key determinant of binding affinity.
Basic Nitrogen/Cationic Center: The nitrogen atom of the piperidine ring is basic and would likely be protonated at physiological pH. This positive charge could form a crucial ionic interaction or a hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the receptor.
A comprehensive SAR study would involve systematically modifying each of these elements and observing the effect on biological activity. For example, moving the methylsulfinyl group to different positions on the phenyl ring (ortho, meta, para) would probe the spatial requirements for the hydrogen bond acceptor. Similarly, varying the substituents on the piperidine nitrogen would help to understand the steric and electronic requirements around the basic center.
The data gathered from these studies would allow for the construction of a pharmacophore model. This model, which can be generated using computational software, represents the three-dimensional arrangement of these essential features. Such a model serves as a powerful tool for virtual screening of compound libraries to identify new and diverse chemotypes that fit the pharmacophoric requirements and, therefore, have a high probability of being active.
The table below summarizes the hypothesized pharmacophoric elements and the types of interactions they might be involved in.
| Pharmacophoric Element | Potential Interaction Type | Location on Scaffold |
| Aromatic Ring | Hydrophobic Interaction, π-π Stacking | Phenyl group |
| Hydrogen Bond Acceptor | Hydrogen Bonding | Oxygen of the methylsulfinyl group |
| Cationic Center | Ionic Interaction, Hydrogen Bonding | Nitrogen of the piperidine ring |
| Hydrophobic Region | Van der Waals Interactions | Methyl group and piperidine ring carbons |
Pharmacological Characterization of 4 2 Methylsulfinyl Phenyl Piperidine and Analogues
In Vitro Receptor Binding and Functional Assays
The in vitro activity of 4-(2-(methylsulfinyl)phenyl)piperidine analogues has been assessed across a range of biological targets to determine their binding affinities, functional effects, and potential mechanisms of action.
Dopamine (B1211576) Transporter (DAT) Modulation and Inhibition Kinetics
Analogues of this compound have been investigated as inhibitors of the dopamine transporter (DAT), a key protein in regulating dopamine levels in the brain. acs.org These compounds are often classified as "atypical" DAT inhibitors, distinguishing them from classical inhibitors like cocaine. acs.orgresearchgate.net
The atypical profile is linked to a preference for binding to an inward-facing or occluded conformation of the transporter protein. researchgate.netnih.gov This contrasts with cocaine, which is thought to bind to the outward-facing conformation of DAT. nih.gov This distinct binding mechanism is hypothesized to contribute to a reduced psychostimulant effect compared to typical DAT inhibitors. acs.org Studies using DAT mutants, such as Y156F, show that the binding of these atypical inhibitors is more sensitive to conformational changes in the transporter, further supporting a different binding mode. acs.orgnih.gov The sulfoxide (B87167) group present in these molecules is considered a key factor in conferring this preference for the inward-facing conformation. researchgate.net
Binding affinity studies for a series of piperidine (B6355638) analogues demonstrate a range of potencies at the human dopamine transporter (hDAT). The replacement of a piperazine (B1678402) ring from earlier compound series with a piperidine ring was generally well-tolerated, maintaining affinity for DAT. acs.org
| Compound/Analogue | DAT Binding Affinity (Ki, nM) |
| Piperidine Analogue 20a | 143 |
| Piperidine Analogue 21a (sulfide) | 164 |
This table presents the binding affinities of representative piperidine analogues at the dopamine transporter.
Serotonin (B10506) Transporter (SERT) Interactions
The selectivity of these piperidine analogues is a critical aspect of their pharmacological profile. In addition to DAT, their binding affinity for the serotonin transporter (SERT) has been evaluated to determine their DAT/SERT selectivity ratio. Generally, these compounds exhibit a preference for DAT over SERT. For instance, in a series of (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines, the replacement of a piperazine with a piperidine moiety was well-tolerated at DAT, and the resulting compounds were also assessed for SERT affinity to establish their selectivity profile. acs.org The data from these studies help in understanding the potential for these compounds to modulate both dopaminergic and serotonergic systems.
| Compound/Analogue | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity Ratio |
| Piperidine Analogue 20a | 143 | >10,000 | >70 |
| Piperidine Analogue 21a (sulfide) | 164 | >10,000 | >61 |
This table compares the binding affinities of piperidine analogues at the dopamine and serotonin transporters to illustrate their selectivity. acs.org
Dopamine Receptor Subtype Ligand Properties (D1, D2, D3, D4, D5)
The interaction of this compound analogues with dopamine receptor subtypes has been explored, with a notable analogue being Pridopidine (ACR16), or 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine. Research indicates that this compound binds competitively but with a low affinity to the dopamine D2 receptor in vitro. acs.orgresearchgate.netresearchgate.net This low-affinity binding is characterized by a rapid dissociation rate, which is thought to prevent the receptor from being in a prolonged inactive state. acs.orgresearchgate.net This kinetic profile may contribute to its functional state-dependent D2 antagonism. acs.org
Studies on other piperidine-based scaffolds have shown varied activity across dopamine receptor subtypes. For instance, certain 3- and 4-hydroxypiperidine (B117109) compounds were characterized as potent σ1 modulators with divergent, and often lower, affinity for the D4 receptor. chemrxiv.org Furthermore, some series of aporphine (B1220529) alkaloids containing a methanesulfonamide (B31651) group, a related chemical feature, showed a general lack of significant binding affinity across all dopamine receptor subtypes, with a particular absence of affinity noted for D5 receptors. cuny.edu
| Compound/Analogue | Receptor Subtype | Binding Affinity (Ki) |
| Pridopidine (ACR16) | D2 | >1 µM researchgate.net |
| Pridopidine (ACR16) | D2 (High-affinity state) | 7521 nM researchgate.net |
| (S)-3-Oxopiperidine Analogue 13g | D4 | 65% inhibition @ 10 µM chemrxiv.org |
This table summarizes the reported in vitro binding affinities of representative analogues at various dopamine receptor subtypes.
G-Protein Coupled Receptor (GPCR) Agonism/Antagonism (e.g., GPR119)
Analogues featuring the methylsulfonylphenyl moiety have been identified as agonists for the G-protein coupled receptor 119 (GPR119). nih.gov GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells and is considered a promising target for the treatment of type 2 diabetes and obesity. medchemexpress.comnih.gov Activation of GPR119 stimulates the cyclic AMP (cAMP) signaling pathway, leading to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govacs.org
A series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were synthesized and evaluated, with some compounds showing potent agonistic activity in in vitro cAMP assays. nih.gov
| Compound/Analogue | Target | Functional Activity (EC50) |
| 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine (Compound 9i) | GPR119 | 12 nM nih.gov |
| 1,4-disubstituted cyclohexene (B86901) analogue (Compound 21b) | hGPR119 | 3.8 nM acs.org |
This table displays the in vitro functional potency of representative GPR119 agonists.
Enzyme Inhibition Studies
The inhibitory potential of compounds related to this compound has been assessed against several enzymes.
Acetylcholinesterase (AChE): The piperidine scaffold is a common feature in many acetylcholinesterase inhibitors. While specific data for this compound is limited, numerous studies on other piperidine derivatives demonstrate potent anti-AChE activity. nih.govmdpi.com For example, donepezil, a well-known AChE inhibitor, features a benzylpiperidine moiety. nih.gov The inhibitory activity of these compounds is typically measured by their IC50 values. researchgate.netresearchgate.net
Cyclooxygenase-2 (COX-2): A number of derivatives containing a 4-methylsulfonylphenyl group have been synthesized and screened for their ability to inhibit cyclooxygenase enzymes, COX-1 and COX-2. These studies have revealed that the 4-methylsulfonylphenyl moiety is a key pharmacophore for achieving selective inhibition of COX-2 over COX-1. This selectivity is a desirable property for anti-inflammatory agents.
Epidermal Growth Factor Receptor (EGFR): The piperidine scaffold has been incorporated into molecules designed as inhibitors of EGFR, a target in oncology. However, published research on potent EGFR inhibitors has focused on structures like phenylpiperazines or other complex heterocyclic systems, and specific inhibitory data for close analogues of this compound are not prominent in the reviewed literature.
Preclinical In Vivo Pharmacological Effects
Behavioral Neuroscience Assessments in Animal Models (e.g., Locomotor Activity)
The effect of this compound and its analogues on locomotor activity in animal models is a key indicator of its psychostimulant potential. Typical DAT inhibitors, such as cocaine and amphetamine, characteristically induce a dose-dependent increase in locomotor activity. In contrast, atypical DAT inhibitors often exhibit a blunted or absent locomotor-stimulating effect.
Neurochemical Alterations and Dopamine Turnover in Animal Brain Regions
As a DAT inhibitor, this compound is expected to alter dopamine neurochemistry in various brain regions, particularly those rich in dopaminergic innervation such as the striatum and nucleus accumbens. By blocking the reuptake of dopamine, the compound would lead to an increase in the extracellular concentration of this neurotransmitter.
Direct measurements of dopamine and its metabolites in specific brain regions following the administration of this compound are needed to fully characterize its neurochemical profile.
Efficacy in Rodent Models of Disease (e.g., psychostimulant use disorders, metabolic disorders)
The unique pharmacological profile of atypical DAT inhibitors, such as the analogues of this compound, has generated significant interest in their therapeutic potential for psychostimulant use disorders. Preclinical studies have shown that atypical DAT inhibitors can effectively reduce the reinforcing effects of cocaine and methamphetamine in animal models of self-administration. nih.gov These compounds can decrease drug-seeking and drug-taking behaviors without possessing reinforcing properties themselves, indicating a low abuse liability. nih.gov
One study on a series of alicyclic amine analogues containing a sulfinyl group, which are structurally related to this compound, found that they retained an atypical DAT inhibitor profile and showed promise in preclinical models of psychostimulant use disorders. nih.gov
The potential role of this compound and its analogues in metabolic disorders is less clear. While dopaminergic pathways are known to be involved in the regulation of food intake and metabolism, there is currently no direct evidence from preclinical models to suggest that this specific compound would have efficacy in conditions such as obesity or diabetes.
In Vitro Metabolic Stability and Biotransformation Pathways
However, the metabolic fate of structurally related compounds containing phenylpiperidine and sulfoxide moieties has been investigated, providing a predictive framework for its likely biotransformation. The metabolism of such compounds is generally governed by the enzymatic activity of Cytochrome P450 (CYP) and other drug-metabolizing enzymes.
For analogous structures, key metabolic transformations often occur at three primary sites: the piperidine ring, the alkyl-aryl linkage, and the sulfoxide group.
Expected Biotransformation Pathways Based on Analogous Compounds:
Piperidine Ring Oxidation: The piperidine moiety is a common site for metabolic attack. rsc.orgfrontiersin.org Oxidation can occur at various positions, leading to the formation of hydroxylated metabolites or lactams (ring ketones). nih.gov For instance, studies on other piperidine-type agents show that ring hydroxylation and subsequent oxidation are common pathways. frontiersin.orgnih.gov
N-Dealkylation: If the piperidine nitrogen is substituted (which it is not in the parent compound), N-dealkylation is a primary metabolic route catalyzed predominantly by CYP3A4 and to a lesser extent, other CYP isoforms. nih.gov For the unsubstituted this compound, this pathway is not applicable unless it first undergoes conjugation at the nitrogen.
Sulfoxidation: The methylsulfinyl (sulfoxide) group is susceptible to further oxidation. This reaction would be catalyzed by CYP enzymes, leading to the formation of a methylsulfonyl (sulfone) metabolite. clinpgx.orgnih.gov Studies on various drugs containing a sulfoxide group confirm that oxidation to the corresponding sulfone is a significant metabolic pathway. nih.gov For example, the metabolism of thioridazine, which contains a sulfide (B99878) that is metabolized to a sulfoxide, involves multiple CYP enzymes, including CYP1A2, CYP3A4, and CYP2D6 for its various oxidative pathways. clinpgx.org
Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, typically at the positions ortho- or para- to the existing substituents, a common reaction for many aromatic compounds mediated by CYP enzymes.
The metabolic stability of piperidine analogues can vary significantly based on their specific substitutions. For example, replacing a piperazine ring with a piperidine ring in a series of sulfinyl-containing compounds was shown to improve metabolic stability in rat liver microsomes. nih.gov This highlights that while general pathways can be predicted, the actual rate and extent of metabolism for this compound would require specific experimental determination.
Without direct experimental data, quantitative measures of metabolic stability such as half-life (t½) and intrinsic clearance (CLint) cannot be provided. The following tables are therefore based on hypothetical data to illustrate how such findings would be presented if they were available from in vitro studies using human liver microsomes (HLM).
Table 1: Hypothetical In Vitro Metabolic Stability Data
This table is for illustrative purposes only, as specific experimental data for this compound is not available.
| Test System | Parameter | Value |
|---|---|---|
| Human Liver Microsomes (HLM) | Half-life (t½, min) | Data Not Available |
| Human Liver Microsomes (HLM) | Intrinsic Clearance (CLint, µL/min/mg) | Data Not Available |
| Rat Liver Microsomes (RLM) | Half-life (t½, min) | Data Not Available |
| Rat Liver Microsomes (RLM) | Intrinsic Clearance (CLint, µL/min/mg) | Data Not Available |
Table 2: Predicted Metabolites and Responsible Enzymes
This table outlines predicted biotransformation pathways based on the metabolism of structurally similar compounds. The specific metabolites for this compound have not been experimentally identified.
| Metabolite ID (Hypothetical) | Biotransformation Pathway | Predicted Responsible Enzymes |
|---|---|---|
| M1 | Sulfoxidation (to sulfone) | CYP3A4, CYP1A2 |
| M2 | Piperidine Ring Hydroxylation | CYP2D6, CYP3A4 |
| M3 | Piperidine Ring Oxidation (to lactam) | CYP3A4 |
| M4 | Aromatic Hydroxylation | CYP2D6, CYP2C9 |
Computational Approaches in the Study of 4 2 Methylsulfinyl Phenyl Piperidine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as a piperidine (B6355638) derivative, might interact with a biological target like a receptor or an enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
De Novo Design and Virtual Screening for Novel Analogues
The discovery of novel bioactive molecules is a cornerstone of medicinal chemistry. For a scaffold such as 4-(2-(methylsulfinyl)phenyl)piperidine, computational approaches like de novo design and virtual screening are pivotal in exploring the chemical space to identify analogues with potentially improved pharmacological profiles. These in silico techniques allow for the rational design and rapid assessment of vast numbers of compounds, prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving significant time and resources.
De novo design methodologies aim to construct novel molecular structures from scratch or by modifying existing ones, tailored to fit the binding site of a biological target. This process often begins with a seed fragment or a known ligand, such as the this compound core, and computationally "grows" or links fragments to generate new molecules with desirable properties. These methods can be broadly categorized into fragment-based, atom-based, and reaction-based approaches. For instance, a fragment-based approach might start with the piperidine ring of the parent compound and explore different substitutions on the phenyl ring or the piperidine nitrogen to enhance target affinity and selectivity.
Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. This can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening relies on the principle that structurally similar molecules are likely to have similar biological activities. Pharmacophore modeling, a common ligand-based technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model derived from this compound and other known active compounds can then be used to search virtual databases for molecules that match these features.
Structure-based virtual screening requires the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or through computational techniques such as homology modeling. Molecular docking is the most widely used structure-based virtual screening method. nih.gov It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a docking score. nih.gov For analogues of this compound, molecular docking could be used to screen libraries of compounds against a target of interest, with the top-scoring compounds being selected for further investigation.
Following virtual screening, more rigorous computational methods like Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex and to calculate binding free energies with greater accuracy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.comfrontiersin.org These simulations provide insights into the stability of the binding pose and the key interactions that contribute to binding affinity. frontiersin.org
The integration of de novo design and virtual screening creates a powerful workflow for the discovery of novel analogues of this compound. For example, a set of novel analogues could be generated through de novo design, and then this focused library could be subjected to virtual screening against a panel of targets to identify the most promising candidates. The results of these computational studies are often presented in data tables that summarize the key findings, such as the predicted binding affinities and important molecular interactions.
Illustrative Data from Virtual Screening of Designed Analogues
The following table represents a hypothetical output from a virtual screening campaign of newly designed analogues of this compound against a specific protein target. The docking score provides an estimate of the binding affinity, while the identified key interactions highlight the specific molecular interactions that contribute to the predicted binding.
| Analogue ID | Structure Modification | Docking Score (kcal/mol) | Key Interactions with Target Residues |
| Parent Compound | This compound | -7.5 | Hydrogen bond with Ser120, Pi-cation with Lys78 |
| Analogue 1 | Replacement of methylsulfinyl with methylsulfonyl | -8.2 | Hydrogen bond with Ser120, Pi-cation with Lys78, Additional hydrogen bond with Gln150 |
| Analogue 2 | Addition of a hydroxyl group to the phenyl ring | -7.9 | Hydrogen bond with Ser120, Pi-cation with Lys78, Hydrogen bond with Asp118 |
| Analogue 3 | Substitution of piperidine with morpholine | -6.8 | Pi-cation with Lys78 |
| Analogue 4 | N-benzylation of the piperidine ring | -8.5 | Hydrogen bond with Ser120, Pi-cation with Lys78, Hydrophobic interaction with Phe201 |
Pharmacophore Model Features for Analogue Screening
A pharmacophore model can be developed based on the structural features of this compound and its known active analogues. This model can then be used to screen large compound databases for molecules with a similar arrangement of these key features. The table below outlines the essential features of such a hypothetical pharmacophore model.
| Feature | Type | Location |
| Feature 1 | Aromatic Ring | Phenyl group |
| Feature 2 | Hydrogen Bond Acceptor | Oxygen of the sulfinyl group |
| Feature 3 | Positive Ionizable | Nitrogen of the piperidine ring |
| Feature 4 | Hydrophobic Center | Piperidine ring |
Analytical and Characterization Techniques in 4 2 Methylsulfinyl Phenyl Piperidine Research
Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are fundamental for elucidating the molecular structure of a compound. For 4-(2-(Methylsulfinyl)phenyl)piperidine, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be critical.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would confirm the connectivity of atoms.
¹H NMR: Would be used to identify the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the phenyl ring, the piperidine (B6355638) ring, and the methyl group of the sulfinyl moiety. The coupling patterns and chemical shifts would help to confirm the ortho substitution on the phenyl ring and the structure of the piperidine ring.
¹³C NMR: Would provide information on the carbon skeleton of the molecule, with characteristic chemical shifts for the aromatic carbons, the aliphatic carbons of the piperidine ring, and the methyl carbon.
Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula, confirming the elemental composition. The fragmentation pattern can offer further structural clues, such as the loss of the methylsulfinyl group or cleavage of the piperidine ring.
Despite the importance of these techniques, specific ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound were not found in the available search results.
Chromatographic Purity Assessment and Isolation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile compounds like this compound. A validated HPLC method would involve selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase (often a mixture of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid), and a detector (typically UV-Vis). The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) could also be used, potentially after derivatization to increase the compound's volatility and thermal stability. GC is highly effective for separating volatile compounds and assessing purity. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification.
Specific HPLC or GC methods, including retention times and column conditions, for the analysis of this compound have not been detailed in the available literature.
X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair, boat).
Crucially, as the sulfinyl group is a stereocenter, the compound can exist as enantiomers. Single-crystal X-ray crystallography is a powerful tool for determining the absolute stereochemistry of a chiral molecule, distinguishing between the (R) and (S) enantiomers. This is often achieved by co-crystallizing the compound with a known chiral reference or by using anomalous dispersion effects.
A search for a published crystal structure for this compound did not yield any results. Therefore, no specific crystallographic data, such as unit cell parameters or atomic coordinates, can be presented.
Advanced Microscopic and Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a modern computational tool used to visualize and analyze intermolecular interactions within a crystal lattice, derived from X-ray crystallography data. It maps various properties onto the molecular surface, helping to quantify interactions like hydrogen bonds and van der Waals contacts. This analysis provides insights into the crystal packing and the forces that stabilize the crystalline structure.
As the crystal structure for this compound is not publicly available, a Hirshfeld surface analysis has not been performed or reported for this specific compound.
Future Research Directions for 4 2 Methylsulfinyl Phenyl Piperidine
Exploration of Undiscovered Biological Targets and Polypharmacology
The future exploration of 4-(2-(Methylsulfinyl)phenyl)piperidine will likely focus on identifying novel biological targets beyond its currently understood activities. The piperidine (B6355638) scaffold is known to interact with a diverse range of receptors and enzymes, including opioid, dopamine (B1211576), and kinase receptors. researchgate.netnih.govnih.gov A key avenue of future research will be the comprehensive screening of this compound against broad panels of biological targets to uncover previously unknown interactions. This could reveal therapeutic applications in new disease areas.
Furthermore, the concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing paradigm in drug discovery for treating complex, multifactorial diseases. nih.gov Research into the polypharmacological profile of this compound could uncover synergistic effects or a desirable multi-target engagement that would be beneficial for conditions such as neurodegenerative diseases or cancer. nih.govresearchgate.net Understanding how this specific molecule interacts with multiple biological entities simultaneously could lead to the development of more effective and holistic treatment strategies.
Development of Multi-Target Directed Ligands for Complex Diseases
Building on the principles of polypharmacology, a significant future direction is the rational design of Multi-Target Directed Ligands (MTDLs) using the this compound scaffold. semanticscholar.org Complex diseases like Alzheimer's disease involve multiple pathological pathways, making single-target drugs often insufficient. nih.govmdpi.com The MTDL strategy aims to create a single chemical entity capable of modulating several disease-relevant targets simultaneously, which can lead to improved efficacy and a better safety profile compared to drug combinations. nih.gov
Derivatives of the piperidine alkaloid piperine (B192125) have already been explored for the development of MTDLs for Alzheimer's disease, targeting cholinesterases, BACE1, and Aβ aggregation. nih.gov Future research could involve modifying the this compound core to incorporate pharmacophores that are active against other relevant targets in neurodegenerative diseases or other complex disorders. This approach allows for the creation of novel therapeutics that can interfere with multiple facets of a disease's progression. researchgate.net
| Potential MTDL Strategy | Therapeutic Area | Example Targets |
| Hybridizing with known inhibitors | Alzheimer's Disease | AChE, BACE1, GSK-3β, Aβ Aggregation |
| Combining with kinase pharmacophores | Oncology | ALK, ROS1, other receptor tyrosine kinases |
| Fusing with anti-inflammatory moieties | Inflammatory Diseases | COX enzymes, cytokine receptors |
Innovative Synthetic Methodologies for Enhanced Accessibility and Green Chemistry Principles
To facilitate extensive research and potential future development, the synthesis of this compound and its derivatives must be efficient and sustainable. Future research will likely focus on developing innovative synthetic routes that improve accessibility and adhere to the principles of green chemistry. mdpi.com Traditional multi-step syntheses of piperidine derivatives can be costly and generate significant waste. mdpi.comresearchgate.net
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This includes the use of safer solvents, microwave-assisted synthesis, multicomponent reactions, and catalytic methods to increase reaction efficiency, shorten reaction times, and simplify workup procedures. rasayanjournal.co.innih.gov For instance, developing a one-pot synthesis or employing mechanochemical methods could significantly enhance the atom economy and sustainability of producing this chemical scaffold. mdpi.comrasayanjournal.co.in Such advancements would not only be environmentally beneficial but also reduce the cost of goods, making the compound more accessible for broad-based research and development.
Application of Advanced Computational Tools for Rational Design and Optimization
Advanced computational tools are indispensable in modern drug discovery for the rational design and optimization of lead compounds. nih.gov Future research on this compound will heavily leverage these tools to predict and refine the properties of its derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations (e.g., MM/GBSA) can provide deep insights into the interactions between a ligand and its biological target at an atomic level. nih.govmdpi.com
These computational approaches can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. chapman.edu For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives before their synthesis, thereby prioritizing the most promising candidates and reducing the reliance on costly and time-consuming experimental screening. mdpi.com Computational methods are also crucial for designing MTDLs by ensuring that a single molecule can effectively bind to multiple distinct target sites. elifesciences.org
| Computational Tool | Application in Research | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities | Identification of key interactions for optimization |
| Molecular Dynamics (MD) | Simulating ligand-protein complex stability | Validation of binding poses and flexibility analysis |
| QSAR Modeling | Predicting activity of virtual compounds | Prioritization of synthetic targets |
| MM/GBSA Calculations | Estimating binding free energy | Ranking of potential binders |
Investigation into Prodrug Strategies and Advanced Delivery Systems
To maximize the therapeutic potential of this compound, future research should explore prodrug strategies and advanced delivery systems. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. nih.gov This approach is often used to overcome challenges related to a drug's physicochemical properties, such as poor solubility or permeability, which can limit its absorption, distribution, metabolism, and excretion (ADMET) profile. acs.orgresearchgate.net
By chemically modifying the this compound structure, for example by adding a cleavable promoiety, its ability to cross biological membranes like the blood-brain barrier could be enhanced. researchgate.netmdpi.com This strategy is particularly relevant for central nervous system (CNS) disorders. The design of prodrugs has been a highly successful approach, with a significant percentage of recently approved drugs being prodrugs. acs.org Further investigation into advanced delivery systems, such as nanoparticle-based carriers, could also improve the targeted delivery of the compound, increasing its efficacy at the site of action while minimizing systemic exposure and potential side effects.
Q & A
Q. What are the recommended synthetic routes for 4-(2-(Methylsulfinyl)phenyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : React piperidine derivatives with 2-(methylsulfinyl)phenyl precursors under basic conditions (e.g., triethylamine) to form the target compound via nucleophilic substitution. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) .
- Route 2 : Oxidize 4-(2-(methylthio)phenyl)piperidine using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to convert the thioether to sulfoxide. Monitor reaction progress with TLC or HPLC to avoid over-oxidation to sulfone derivatives .
- Key Variables :
- Temperature (20–40°C optimal for sulfoxide formation) and stoichiometry of oxidizing agents (1.1–1.5 equivalents) are critical to minimize side products.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Confirm the sulfoxide moiety (¹H NMR: δ 2.5–3.0 ppm for methylsulfinyl protons; ¹³C NMR: δ 40–45 ppm for sulfur-bound carbons). Compare with reference spectra of analogous sulfoxides .
- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for purity assessment (>95%). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₆NOS: 246.0954) .
Q. What preliminary assays are suitable for evaluating the compound’s biological activity?
- Screening Strategy :
- Enzyme Inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC₅₀ values <10 µM warrant further study .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with positive controls (e.g., doxorubicin) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Troubleshooting Framework :
- In vitro vs. in vivo Discrepancies : Assess metabolic stability (e.g., liver microsomal assays) to identify rapid degradation. Modify the sulfoxide group for improved pharmacokinetics (e.g., methyl-to-cyclopropyl substitution) .
- Cell Line Variability : Profile receptor/kinase expression levels (western blot/qPCR) in divergent models. Use isoform-specific inhibitors to pinpoint target engagement .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Structure-Activity Relationship (SAR) Approach :
- Piperidine Ring Modifications : Introduce substituents (e.g., fluorine at C-3) to enhance steric hindrance and reduce off-target binding.
- Sulfoxide Chirality : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and compare activity. The (R)-sulfoxide often shows higher affinity for enzymes like monoamine oxidases .
Q. How should researchers design experiments to elucidate the compound’s mechanism of action in complex pathways?
- Integrated Methods :
- Proteomics : Perform affinity pull-down assays with biotinylated derivatives to identify binding partners. Validate hits via surface plasmon resonance (SPR) .
- Molecular Dynamics (MD) Simulations : Model interactions with predicted targets (e.g., σ-1 receptor) using software like GROMACS. Focus on sulfoxide-mediated hydrogen bonding .
Q. What are the best practices for analyzing stability under varying storage and handling conditions?
- Stability Protocol :
Data Contradiction and Validation
Q. How to address conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability)?
- Root-Cause Analysis :
- Assay Interference : Test for compound fluorescence/quenching artifacts (e.g., inner-filter effect) using label-free methods like isothermal titration calorimetry (ITC).
- Buffer Compatibility : Verify assay pH (6.5–7.5) and ionic strength to avoid sulfoxide hydrolysis. Include DTT to rule out redox-mediated inactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
